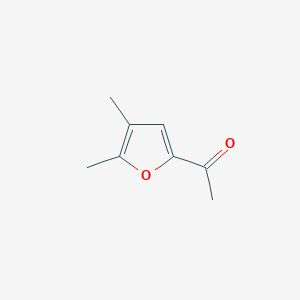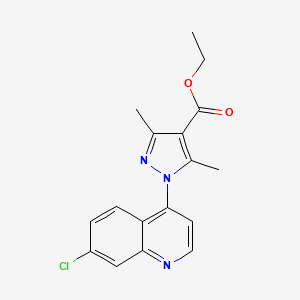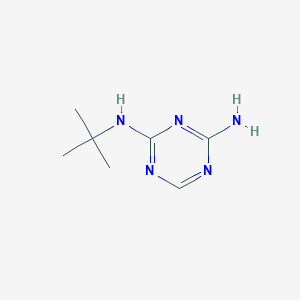
5-Acetyl-2,3-dimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2,3-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It is a liquid with a powerful, slightly roasted, nut-like aroma .
Synthesis Analysis
The synthesis of 2,5-Dimethylfuran (DMF) from carbohydrates has been of great interest due to the availability, reliability, and abundance of carbohydrate sources . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF), is an attractive solution to energy and environmental issues .
Molecular Structure Analysis
This compound is a furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively .
Chemical Reactions Analysis
The chemical reactions of this compound involve the transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF) . Furan, which is carcinogenic, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .
Applications De Recherche Scientifique
Biofuel and Polymer Intermediate
5-Acetyl-2,3-dimethylfuran is associated with significant interest in the context of biofuel and biopolymer production. Research has demonstrated pathways to convert biomass-derived chemicals into 2,5-dimethylfuran (DMF), a compound closely related to this compound, highlighting its potential as a renewable energy source and a precursor for terephthalate polymers. These developments underscore the compound's utility in creating sustainable materials and fuels from biomass, offering an eco-friendly alternative to petroleum-based products (Dutta & Mascal, 2014).
Photophysical Properties and Applications
The study of 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP), synthesized from 3-acetyl-2,5-dimethyfuran, highlights its interesting photophysical properties. The compound exhibits significant shifts in its emission spectrum with changes in solvent polarity, indicating potential applications in fluorescence-based sensors and probes. Such characteristics suggest utility in chemical sensing, particularly in environments where solvent polarity is a relevant factor (Khan & Asiri, 2016).
Thermochemical Properties
Thermochemical investigations of 3-acetyl-2,5-dimethylfuran provide essential data on its enthalpies of formation and phase transition energies. Such studies are crucial for understanding the compound's stability and reactivity, laying the groundwork for its application in various chemical synthesis processes and material sciences (Silva & Amaral, 2011).
Chemical Synthesis and Medicinal Chemistry
This compound has been utilized as a precursor in the synthesis of chalcones, compounds known for their antimicrobial and anti-inflammatory activities. This application demonstrates the compound's relevance in medicinal chemistry, offering a pathway to develop new therapeutic agents (Sridhar, Dinda, & Prasad, 2011).
Fluorescent Chemosensors
A derivative of this compound, specifically a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, has shown promise as a dual responsive fluorescent chemosensor for Fe3+ ions and picric acid. This application indicates the potential for developing sensitive and selective sensors for environmental monitoring and safety applications (Shylaja et al., 2020).
Mécanisme D'action
Target of Action
5-Acetyl-2,3-dimethylfuran is a chemical compound that primarily targets the olfactory receptors as a flavoring agent . It is used to improve the taste or odor of food .
Mode of Action
The mode of action of this compound involves interaction with olfactory receptors. When inhaled or ingested, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a specific taste or smell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in sensory perception. The compound’s interaction with olfactory receptors can influence the signaling pathways associated with taste and smell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of sensory experiences. By interacting with olfactory receptors, it can enhance the perception of certain tastes or smells .
Propriétés
IUPAC Name |
1-(4,5-dimethylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQDZWQYUQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)

![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)
